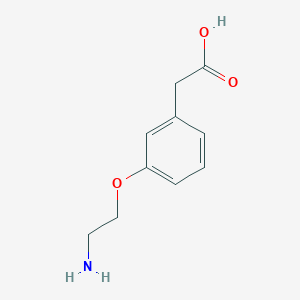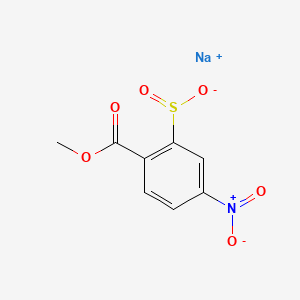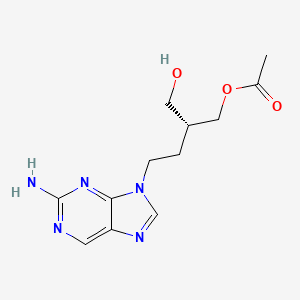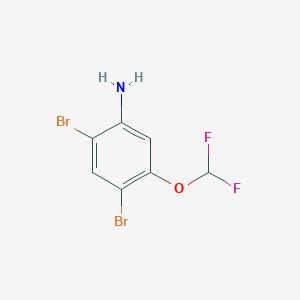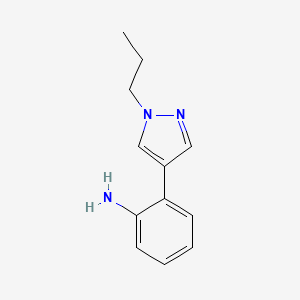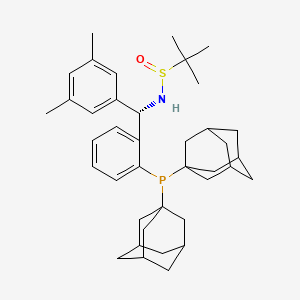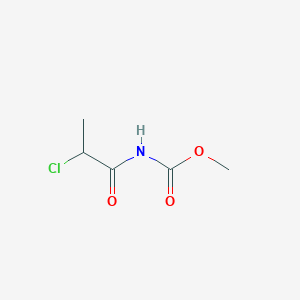
Methyl (2-chloropropanoyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-chloropropanoyl)carbamate is an organic compound with the molecular formula C5H8ClNO3. It is a derivative of carbamic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a chlorinated propanoyl group attached to a carbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-chloropropanoyl)carbamate typically involves the reaction of methyl carbamate with 2-chloropropanoyl chloride. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent the decomposition of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the chemicals. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2-chloropropanoyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Hydrolysis: Water and a base, such as sodium hydroxide, are used to hydrolyze the compound.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted carbamates and various organic compounds depending on the nucleophile used.
Hydrolysis: The major products are methyl carbamate and 2-chloropropanoic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl (2-chloropropanoyl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl (2-chloropropanoyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme . This inhibition can lead to various biological effects, including disruption of metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: A simpler carbamate compound without the chlorinated propanoyl group.
Ethyl carbamate: Similar to methyl carbamate but with an ethyl group instead of a methyl group.
2-Chloropropanoic acid: Contains the chlorinated propanoyl group but lacks the carbamate moiety.
Uniqueness
Methyl (2-chloropropanoyl)carbamate is unique due to its combination of a chlorinated propanoyl group and a carbamate moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler carbamates or chlorinated acids .
Propriétés
Numéro CAS |
24224-08-6 |
|---|---|
Formule moléculaire |
C5H8ClNO3 |
Poids moléculaire |
165.57 g/mol |
Nom IUPAC |
methyl N-(2-chloropropanoyl)carbamate |
InChI |
InChI=1S/C5H8ClNO3/c1-3(6)4(8)7-5(9)10-2/h3H,1-2H3,(H,7,8,9) |
Clé InChI |
IARLQUFRBPPLKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


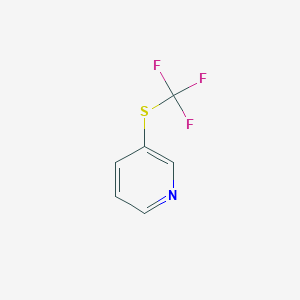
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid](/img/structure/B13646507.png)
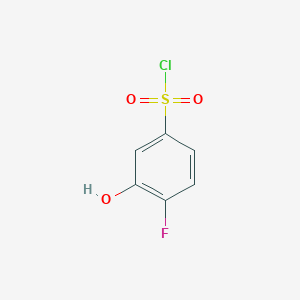
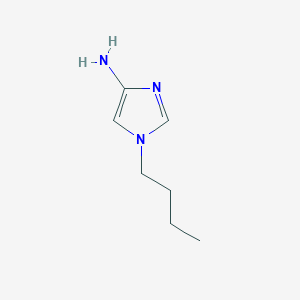
![2-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13646515.png)
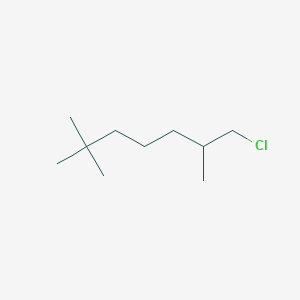
![2-(M-tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13646520.png)
![Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13646524.png)
